Superior Catalytic Performance of Binaphthalenedicarboxamide Zirconium Complexes vs. Prior Group 4 Hydroamination Catalysts
Binaphthalenedicarboxamide-derived zirconium bis(amidate) complexes exhibited significantly enhanced catalytic activity in intramolecular aminoalkene hydroamination compared to earlier generation group 4 metal-based catalyst systems. The binaphthalenedicarboxamide-Zr system enabled cyclization of previously unreactive aminoheptene substrates (no gem-dialkyl activation required), at catalyst loadings as low as 0.5 mol% and reaction temperatures as low as 70 °C [1]. In contrast, prior group 4 benchmark catalysts typically required activated substrates bearing gem-dialkyl substituents (Thorpe–Ingold effect), higher catalyst loading (≥5 mol%), and elevated temperatures (≥100 °C) to achieve comparable turnover [1].
| Evidence Dimension | Catalyst loading and substrate scope in aminoalkene hydroamination |
|---|---|
| Target Compound Data | Catalyst loading as low as 0.5 mol%; substrates without gem-dialkyl activation; cyclization of aminoheptenes at 70 °C |
| Comparator Or Baseline | Prior group 4 metal-based catalysts: required ≥5 mol% loading, gem-dialkyl-activated substrates, and temperatures ≥100 °C |
| Quantified Difference | 10-fold lower catalyst loading; 30+ °C lower reaction temperature; broadened substrate scope to unactivated aminoalkenes |
| Conditions | Intramolecular hydroamination of aminoalkenes catalyzed by C₂-symmetric zirconium bis(amidate) complexes bearing binaphthalenedicarboxamide ligands (Organometallics 2010, toluene or benzene solvent) |
Why This Matters
For users procuring this compound as a ligand precursor for hydroamination catalysis, the 10-fold reduction in required catalyst loading and expanded substrate scope provides a directly measurable cost-efficiency and synthetic utility advantage over benchmark group 4 catalyst precursors that lack the binaphthalenedicarboxamide framework.
- [1] Reznichenko, A. L. & Hultzsch, K. C. (2010). C₂-Symmetric Zirconium Bis(Amidate) Complexes with Enhanced Reactivity in Aminoalkene Hydroamination. Organometallics, 29(1), 24–27. View Source
